N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, involves directed lithiation and subsequent reactions with various electrophiles. For example, directed lithiation of related compounds has been achieved at temperatures ranging from –20 to 0 °C using n-BuLi in anhydrous THF, producing high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Moreover, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, offering a racemization-free approach (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives has been extensively studied through techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. These studies have provided insights into the crystalline structures and conformations of various urea derivatives, highlighting the complexity and diversity of these compounds' molecular architecture (Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives participate in a range of chemical reactions, offering a versatile toolkit for the synthesis of complex organic molecules. For instance, the reactivity of such compounds with electrophiles following lithiation has been documented, showcasing their utility in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the Lossen rearrangement provides a method for converting carboxylic acids to ureas, further expanding the synthetic applications of these compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea and related compounds, such as solubility, melting points, and crystalline structures, are critical for understanding their behavior in various environments and applications. Single-crystal X-ray diffraction studies, for instance, have elucidated the crystalline structures of similar compounds, providing valuable information about their physical characteristics (Hu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in synthetic chemistry and potential applications. Studies on the reactivity of urea derivatives with electrophiles and their application in organic synthesis reflect the compound's versatile chemical properties (Smith, El‐Hiti, & Alshammari, 2013).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-7-5-12(6-8-15)9-10-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRXCHPGUMDLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
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